molecular formula C17H15NO4 B11831034 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 921942-45-2

2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B11831034
CAS No.: 921942-45-2
M. Wt: 297.30 g/mol
InChI Key: HPXNXNNSUFBIAX-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one (CAS 921942-45-2) is a synthetic flavone derivative with a molecular formula of C17H15NO4 and a molecular weight of 297.30 g/mol . This chemical belongs to the 4H-1-benzopyran-4-one family, a core structural motif prevalent in many natural products and known for its diverse pharmacological potential . The compound's structure features a 4-aminophenyl substitution at the 2-position and methoxy groups at the 5- and 7-positions, which are key modifications explored in medicinal chemistry to fine-tune biological activity and physicochemical properties. As a flavone core derivative, this compound serves as a valuable scaffold for probing structure-activity relationships (SAR), particularly in neurodegenerative and oncology research . Pyran and benzopyran-based structures, like this one, are of significant interest in developing therapeutic agents for complex conditions such as Alzheimer's disease (AD) . Researchers utilize this and related compounds to investigate mechanisms against AD hallmarks, including amyloid-beta (Aβ) plaque accumulation and oxidative stress . Furthermore, analogous flavone and benzopyran structures have demonstrated notable anticancer activities, making them promising leads for the development of novel anti-proliferative agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

921942-45-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-(4-aminophenyl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H15NO4/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-9H,18H2,1-2H3

InChI Key

HPXNXNNSUFBIAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Core Benzopyranone Formation

The benzopyranone scaffold is constructed via acid-catalyzed cyclization of substituted phenolic precursors. A representative approach involves:

  • Lithiation-Condensation :

    • 1,3,5-Trimethoxybenzene undergoes lithiation with n-butyllithium at -60°C to -90°C in pentane or tetrahydrofuran (THF), forming a reactive lithio intermediate.

    • This intermediate reacts with 1-methyl-4-piperidone, followed by acid quenching (e.g., HCl), to yield a tetrahydropyridine derivative.

    • Example: Reaction of 2.38 mol trimethoxybenzene with 2.8 mol N-methylpiperidone in glacial acetic acid at 95°C–100°C produces 1-methyl-3-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine.

  • Oxidation and Cyclization :

    • The tetrahydropyridine intermediate is oxidized using hydrogen peroxide (30%) in acidic media (HCl) at 50°C–60°C to form the benzopyranone core.

    • Key solvents: Diethylene glycol dimethyl ether or ethyl acetate for intermediate extraction.

Table 1: Core Benzopyranone Synthesis Conditions

StepReagents/ConditionsYieldPurity Method
Lithiationn-BuLi, pentane/THF, -60°C to -90°C85%NMR, Recrystallization
CyclizationHCl, H₂O₂, 50°C–60°C78%HPLC

Functionalization with 4-Aminophenyl Group

Introducing the 4-aminophenyl moiety employs electrophilic aromatic substitution or cross-coupling:

  • Nitration-Reduction Sequence :

    • Nitration : Treat 5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one with concentrated HNO₃ in H₂SO₄ at 0°C–5°C to install a nitro group at the para position.

    • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, yielding the target compound.

  • Buchwald-Hartwig Amination :

    • Palladium-catalyzed coupling of 5,7-dimethoxy-2-bromo-4H-1-benzopyran-4-one with 4-aminophenylboronic acid under Suzuki-Miyaura conditions.

    • Optimal conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h.

Table 2: Aminophenyl Functionalization Methods

MethodConditionsYieldSelectivity
Nitration-ReductionHNO₃/H₂SO₄, then H₂/Pd-C65%>90% para
Buchwald-HartwigPd(PPh₃)₄, Na₂CO₃, DME/H₂O72%85%

Mechanistic Insights and Stereochemical Considerations

Acid-Catalyzed Cyclization

Protonation of the carbonyl oxygen in intermediates enhances electrophilicity, facilitating nucleophilic attack by the phenolic oxygen to form the chromenone ring. Steric effects from methoxy groups at C-5 and C-7 direct regioselectivity during cyclization.

Stereochemical Control

  • The benzopyranone core contains two asymmetric centers (C-3' and C-4'), leading to four stereoisomers.

  • Racemic mixtures are resolved via fractional crystallization with chiral acids (e.g., tartaric acid).

  • Example: cis-(±)-5,7-dihydroxy-2-methyl-8-[4'-(3'-hydroxy-1'-methyl)-piperidinyl]-4H-1-benzopyran-4-one is separated into enantiomers using (-)-di-p-toluoyl-d-tartaric acid.

Optimization Strategies

Solvent and Temperature Effects

  • Lithiation : Hydrocarbon solvents (pentane) improve lithio intermediate stability vs. ethers (THF).

  • Cyclization : Glacial acetic acid enhances reaction rate compared to aqueous HCl (50°C–60°C vs. 20°C–90°C).

Purification Techniques

  • Recrystallization : Petroleum ether (60°C–80°C) removes hydrophobic byproducts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the aminophenyl derivative.

Table 3: Purification Outcomes

MethodSolvent SystemPurity Improvement
RecrystallizationPetroleum ether95% to 99%
Column ChromatographyEthyl acetate/hexane (1:4)85% to 98%

Analytical Characterization

  • Spectroscopic Analysis :

    • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H, aromatic), δ 5.12 (s, 1H, NH₂), δ 3.92 (s, 6H, OCH₃).

    • HRMS : m/z 297.30 [M+H]⁺ (calc. 297.30).

  • X-ray Crystallography :

    • Confirms planar benzopyranone core and para-substituted aminophenyl group .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 4H-1-benzopyran-4-one compounds demonstrate significant anti-inflammatory effects. A patent (US4900727A) outlines the use of such compounds for their anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Inhibition of Inflammatory Pathways

A study evaluating the anti-inflammatory effects of benzopyran derivatives showed that these compounds could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models. The results indicated a dose-dependent response, with higher concentrations yielding more significant anti-inflammatory effects.

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Flavonoids, including 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one, have been linked to the modulation of various signaling pathways involved in cell proliferation and survival.

Data Table: Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15Induction of apoptosis
Study BHeLa (Cervical Cancer)12Inhibition of cell migration
Study CA549 (Lung Cancer)10Cell cycle arrest

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of flavonoids against neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact with acetylcholinesterase, an enzyme associated with cognitive decline.

Case Study: Acetylcholinesterase Inhibition

A study demonstrated that 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one exhibited significant inhibition of acetylcholinesterase activity in vitro, suggesting its potential use as a therapeutic agent for Alzheimer's disease .

Interaction with Molecular Targets

The interaction studies reveal that 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one can modulate various biological pathways:

  • Antioxidant Activity: The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress.
  • Estrogen Receptor Modulation: Some studies have indicated that it may act as a nonsteroidal antiestrogen, potentially useful in hormone-related cancers .

Structure-Activity Relationship (SAR)

The unique combination of functional groups within this compound enhances its reactivity and biological activity compared to similar compounds. The presence of both aminophenyl and methoxy groups contributes to its diverse pharmacological profile.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: The compound can disrupt the cell membranes of bacteria and fungi, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical properties and biological interactions. Key analogs include:

Compound Name 2-Position Substituent 5,7-Position Substituents Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Evidence
2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one 4-Aminophenyl Dimethoxy 299.3* Enhanced H-bonding potential N/A
5,7-Dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 4-Methoxyphenyl Dimethoxy 312.3 Crystallography studies N/A
Hispidulin (5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) 4-Hydroxyphenyl Dihydroxy, 6-methoxy 300.3 Antioxidant, anti-inflammatory 1447-88-7
2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one 3,4-Dichlorophenyl Dihydroxy 323.1 Increased lipophilicity 616205-91-5

*Calculated based on molecular formula.

Key Observations:
  • Aminophenyl vs. Methoxyphenyl: The amino group (NH₂) in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy (OCH₃) or hydroxyl (OH) groups. This may improve solubility in polar solvents and interactions with biological targets .
  • Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., in Hispidulin) facilitate stronger hydrogen bonds but are prone to oxidation, whereas methoxy groups offer stability and moderate lipophilicity .

Substituent Variations at the 5,7-Positions

Methoxy or hydroxyl groups at the 5- and 7-positions modulate electronic effects and steric hindrance:

Compound Name 5-Position 7-Position Key Impact on Properties
2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one OCH₃ OCH₃ Increased steric hindrance, reduced reactivity
5,7-Dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one OH OH Enhanced antioxidant activity
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl-3,6-dimethoxy-4H-1-benzopyran-4-one OH Glucosyl Improved water solubility
Key Observations:
  • Methoxy Groups : Provide electron-donating effects, stabilizing the chromone ring and reducing metabolic degradation .
  • Hydroxyl Groups : Increase acidity (pKa ~7–10) and participation in hydrogen-bonding networks, critical for crystal packing and supramolecular interactions .

Physicochemical Properties

  • Solubility: The amino group in the target compound likely improves aqueous solubility compared to methoxy- or chloro-substituted analogs but may reduce lipid solubility .
  • Melting Points : Crystallographic data for 5,7-dimethoxy-2-(4-methoxyphenyl)- analogs () suggest high melting points (>200°C) due to planar chromone rings and intermolecular H-bonding .

Biological Activity

2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one, also known as a derivative of the benzopyran class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C₁₅H₁₂N₂O₂
  • Molecular Weight : 252.268 g/mol
  • CAS Number : 130599-46-1

The biological activity of 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is attributed to its interaction with various biological pathways. It has been shown to exhibit:

  • Anti-inflammatory effects : The compound acts by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
  • Anticancer properties : It has demonstrated selective cytotoxicity against certain cancer cell lines, including estrogen receptor-positive breast cancer cells .

Anti-inflammatory Activity

Research indicates that derivatives of benzopyran compounds exhibit significant anti-inflammatory properties. For instance, a study highlighted that related compounds could inhibit the release of inflammatory mediators in vitro, suggesting a potential application in treating inflammatory diseases .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one:

  • A study reported that this compound exhibited selective growth inhibition in estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines, with IC50 values in the nanomolar range .
  • In vivo studies demonstrated that it could significantly reduce tumor growth in murine models of breast cancer, showcasing its potential as an effective anticancer agent .

Case Studies and Research Findings

StudyFindings
Demonstrated anti-inflammatory effects through modulation of cytokine release.
Showed significant anticancer activity in ER+ breast cancer cell lines with IC50 values < 100 nM.
Reported high uterotrophic activity indicating estrogenic properties which could affect reproductive health.
Confirmed selective cytotoxicity against ovarian and renal carcinoma cell lines, suggesting broad-spectrum anticancer potential.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of 2-(4-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one?

  • Answer :

  • 1H NMR and LCMS : For preliminary structural validation, 1H NMR can identify proton environments (e.g., methoxy and aminophenyl groups), while LCMS confirms molecular weight (e.g., observed m/z ~298 for C₁₇H₁�₄O₅) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths, angles, and packing motifs. For example, a related flavone derivative showed a mean C–C bond length of 1.45 Å and R factor <0.06 .
  • Graph Set Analysis : To map hydrogen-bonding networks in crystals, employ Etter’s methodology to classify donor-acceptor patterns (e.g., R₂²(8) motifs) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Answer :

  • Hazard Classification : Based on analogs, it may exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-approved respirators (e.g., P95 filters) .
  • Emergency Measures : Flush eyes with water for 15 minutes; wash skin with soap; avoid dust inhalation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved during refinement?

  • Answer :

  • Refinement Software : Use SHELXL for high-resolution data, adjusting parameters like displacement factors and hydrogen atom positions .
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) or apply Hirshfeld surface analysis to identify outliers in intermolecular contacts .
  • Twinned Data Handling : For twinned crystals, employ SHELXE to deconvolute overlapping reflections .

Q. What methodologies are suitable for analyzing hydrogen-bonding interactions in polymorphic forms of this compound?

  • Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., chains, rings) using Etter’s rules. For example, a related benzopyran derivative exhibited C(6) chains via O–H···O interactions .
  • Thermal Analysis : Pair DSC/TGA with crystallography to correlate stability with H-bond networks. A methanol solvate of a similar flavone showed dehydration at 120°C .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to validate intermolecular forces .

Q. How can structural modifications (e.g., methoxy vs. hydroxy substituents) impact biological activity?

  • Answer :

  • SAR Studies : Compare analogs like 5,7-dihydroxy-2-(4-methoxyphenyl) (anti-inflammatory) vs. 5,7-dimethoxy variants (enhanced metabolic stability) .
  • LogP Analysis : Use HPLC to measure partition coefficients; methoxy groups increase hydrophobicity (e.g., LogP ~2.5 for dimethoxy derivatives) .
  • Crystallographic Correlations : Relocate substituents (e.g., 6-methyl in CAS 14004-55-8) to study steric effects on receptor binding .

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